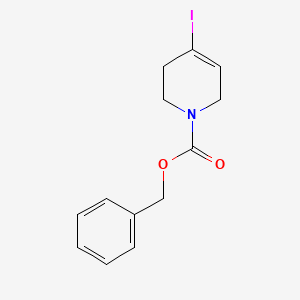
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and a benzyl ester functional group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo derivative is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and alkyl halides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the pyridine ring or reduced derivatives.
Hydrolysis Product: 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid.
Scientific Research Applications
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and benzyl ester group can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but with a tert-butyl ester group instead of a benzyl ester.
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid methyl ester: Contains a methyl ester group instead of a benzyl ester.
4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a benzyl ester.
Uniqueness
The presence of the benzyl ester group in 4-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid benzyl ester provides unique chemical properties, such as increased lipophilicity and potential for selective reactions. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C13H14INO2 |
|---|---|
Molecular Weight |
343.16 g/mol |
IUPAC Name |
benzyl 4-iodo-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,7-10H2 |
InChI Key |
IKXYTEZIKFWGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1I)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















